molecular formula C9H27ClSi4 B1587828 Chlorotris(trimethylsilyl)silane CAS No. 5565-32-2

Chlorotris(trimethylsilyl)silane

Cat. No.: B1587828
CAS No.: 5565-32-2
M. Wt: 283.1 g/mol
InChI Key: HCOROOJWVHFMRJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorotris(trimethylsilyl)silane can be synthesized through the reaction of trimethylsilyl chloride with silicon tetrachloride in the presence of a copper catalyst . The reaction typically occurs at elevated temperatures and under an inert atmosphere to prevent hydrolysis .

Industrial Production Methods: In industrial settings, the production of this compound involves the direct process, where methyl chloride reacts with a silicon-copper alloy . This method is efficient and yields a high purity product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Typical reducing agents are and .

    Substitution: Water and alcohols are frequently used as nucleophiles in substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: Chlorotris(trimethylsilyl)silane is extensively used as a protecting group for alcohols in organic synthesis. It is also employed in the preparation of organometallic reagents and silyl enol ethers , which are crucial intermediates in various chemical reactions .

Biology and Medicine: In biological research, this compound is used to modify surfaces of glassware and other laboratory equipment to make them more hydrophobic. This modification is essential for certain biochemical assays and reactions .

Industry: Industrially, this compound is used in the production of novel polymers and materials with unique properties. It is also employed in the manufacture of silicon-based coatings and sealants .

Mechanism of Action

Chlorotris(trimethylsilyl)silane exerts its effects primarily through silylation , where it reacts with polar functional groups such as alcohols and amines to form silyl ethers and silyl amines . This reaction protects the original functional group by removing labile protons and decreasing the basicity of the heteroatom . The compound’s ability to act as a radical reducing agent is due to the high affinity of silicon for oxygen and fluorine .

Comparison with Similar Compounds

  • Trimethylsilyl chloride
  • Tris(trimethylsilyl)silane
  • Tetrakis(trimethylsilyl)silane
  • Trimethylsilyl fluoride
  • Trimethylsilyl bromide
  • Trimethylsilyl iodide

Uniqueness: Chlorotris(trimethylsilyl)silane is unique due to its ability to act as both a protecting group and a radical reducing agent . Its structure allows for efficient silylation reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

chloro-tris(trimethylsilyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H27ClSi4/c1-11(2,3)14(10,12(4,5)6)13(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOROOJWVHFMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27ClSi4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405121
Record name Chlorotris(trimethylsilyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5565-32-2
Record name Chlorotris(trimethylsilyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorotris(trimethylsilyl)silane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorotris(trimethylsilyl)silane
Customer
Q & A

Q1: What are the main applications of Chlorotris(trimethylsilyl)silane in synthetic chemistry?

A1: this compound serves as a versatile reagent in organic synthesis. [] It finds application in protecting alcohol groups, facilitating the formation of silyl enol ethers, and acting as a precursor for preparing organometallic reagents. Additionally, it plays a role in developing novel polymers and materials. []

Q2: How is this compound synthesized?

A2: this compound is synthesized by reacting tris(trimethylsilyl)silane with either phosphorus pentachloride (PCl5) or carbon tetrachloride (CCl4). []

Q3: Are there any specific handling and storage recommendations for this compound?

A3: Yes, due to its reactivity, this compound requires careful handling and storage. It is sensitive to light and should be kept at ambient or lower temperatures, preferably under a dry atmosphere to prevent hydrolysis. Additionally, it is incompatible with strong oxidizing agents, strong acids, and strong bases. []

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